2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound belongs to the class of naphthoisothiazole-based acetamides, characterized by a bicyclic 1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl core linked to a substituted phenylacetamide moiety. The trifluoromethoxy (-OCF₃) group on the phenyl ring enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c20-19(21,22)28-14-9-7-13(8-10-14)23-17(25)11-24-15-5-1-3-12-4-2-6-16(18(12)15)29(24,26)27/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDALQIXYJDQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-355772 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Reactions where one functional group in the compound is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-355772 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand cellular processes regulated by serine/threonine kinases.
Medicine: Investigated for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of WAY-355772 involves the inhibition of serine/threonine kinases. These kinases play a crucial role in regulating various cellular processes, including cell division, growth, and apoptosis. By inhibiting these kinases, WAY-355772 can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Naphthoisothiazole vs. Benzisothiazole Derivatives
The target compound’s naphtho[1,8-cd]isothiazole ring (bicyclic) contrasts with monocyclic benzisothiazole derivatives such as 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide (CAS 182502-68-7).
Triazole-Linked Acetamides
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) feature a triazole spacer instead of the isothiazole ring. Triazole-based derivatives exhibit distinct hydrogen-bonding capabilities and metabolic pathways due to the heterocycle’s polarity .
Substituent Effects
Trifluoromethoxy vs. Nitro/Halogen Substituents
The -OCF₃ group in the target compound is electron-withdrawing and resistant to oxidative metabolism, contrasting with nitro (-NO₂) or chloro (-Cl) substituents in analogs like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c). Nitro groups increase reactivity but may confer toxicity .
Thiazole vs. Triazole Moieties
Compounds such as N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) incorporate thiazole rings, which confer rigidity and metal-binding properties. The target compound’s isothiazole ring lacks sulfur coordination sites but offers greater steric bulk .
Spectroscopic and Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
